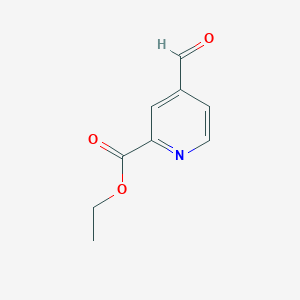

Ethyl 4-formylpicolinate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-formylpyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-2-13-9(12)8-5-7(6-11)3-4-10-8/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKEXVZSVRXAGLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=CC(=C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701232879 | |

| Record name | 2-Pyridinecarboxylic acid, 4-formyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701232879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189819-76-9 | |

| Record name | 2-Pyridinecarboxylic acid, 4-formyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=189819-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridinecarboxylic acid, 4-formyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701232879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 4 Formylpicolinate and Analogues

Established Synthetic Pathways to Ethyl 4-formylpicolinate

Traditional synthetic approaches to this compound rely on well-established organic reactions, often involving multiple steps to introduce the required functional groups onto the pyridine (B92270) ring.

Multi-step Reaction Sequences for Pyridine Carboxaldehydes

The synthesis of pyridine carboxaldehydes, key precursors to this compound, can be accomplished through several multi-step pathways. One common strategy involves the oxidation of a methyl group at the 4-position of a pre-existing pyridine ring. For instance, 4-methylpyridine can be oxidized to 4-pyridinecarboxaldehyde using various oxidizing agents. This aldehyde can then undergo esterification at the 2-position to yield the target molecule.

Another approach involves the functionalization of a pre-existing pyridine ring. For example, a halogenated pyridine derivative can be converted to the corresponding aldehyde through methods like the Vilsmeier-Haack or Reimer-Tiemann reactions, although the latter is more commonly applied to electron-rich aromatic systems. The Vilsmeier-Haack reaction, which employs a Vilsmeier reagent (typically a mixture of phosphorus oxychloride and a formamide), is a versatile method for formylating aromatic and heteroaromatic compounds. ijpcbs.comwikipedia.orgresearchgate.net

A plausible multi-step synthesis could start from 4-methylpicolinonitrile. The nitrile group can be hydrolyzed to a carboxylic acid, which is then esterified to the ethyl ester. Subsequent oxidation of the methyl group would yield this compound.

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Hydrolysis | H₂SO₄, H₂O, heat | 4-methylpicolinic acid |

| 2 | Esterification | Ethanol (B145695), H₂SO₄ (catalyst), reflux | Ethyl 4-methylpicolinate |

| 3 | Oxidation | SeO₂, dioxane, reflux | This compound |

This is a representative synthetic scheme and specific conditions may vary.

Esterification and Formylation Strategies

The order of esterification and formylation can be varied depending on the starting material and the desired synthetic strategy.

Esterification: The Fischer esterification is a classical and widely used method for converting carboxylic acids to esters. masterorganicchemistry.comyoutube.commasterorganicchemistry.comyoutube.com In the context of this compound synthesis, 4-formylpicolinic acid can be reacted with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to yield the final product. The reaction is typically carried out under reflux conditions. chemicalbook.comchemguide.co.uk

Formylation: As mentioned, the Vilsmeier-Haack reaction is a key strategy for introducing a formyl group onto a pyridine ring. ijpcbs.comwikipedia.orgresearchgate.net If starting with ethyl picolinate (B1231196), direct formylation at the 4-position would be a desirable but challenging step due to the directing effects of the existing substituents. Often, a multi-step approach involving the introduction of a group that can be later converted to a formyl group is necessary.

Advanced Synthetic Approaches and Innovations

In line with the growing emphasis on sustainable chemistry, advanced synthetic methods are being developed to improve the efficiency and reduce the environmental impact of chemical processes.

Green Chemistry Principles in Picolinate Synthesis

Green chemistry principles are being increasingly integrated into the synthesis of picolinates and other heterocyclic compounds. This includes the use of alternative energy sources, greener solvents, and catalytic methods to minimize waste and energy consumption. researchgate.netajrconline.org

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. ajrconline.orgajrconline.org The use of microwave irradiation can significantly reduce reaction times, improve yields, and enhance product purity compared to conventional heating methods.

In the context of picolinate synthesis, microwave assistance can be applied to both the esterification and formylation steps. For example, the Fischer esterification of picolinic acids with alcohols can be efficiently carried out under microwave irradiation, often in the absence of a solvent or using a high-boiling, microwave-transparent solvent.

| Reaction | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield (%) | Reference |

| Esterification of Nicotinic Acid | 3-5 hours | 5-10 minutes | >90 | ajrconline.org |

| Amide Synthesis from Carboxylic Acid | 8-12 hours | 15-30 minutes | 85-95 | ajrconline.org |

Data is illustrative of the general advantages of microwave-assisted synthesis for related reactions and may not be specific to this compound.

Ultrasonication: The application of ultrasound in chemical synthesis, known as sonochemistry, can promote reactions through acoustic cavitation. This phenomenon leads to the formation, growth, and implosive collapse of bubbles in a liquid, generating localized hot spots with high temperatures and pressures. These conditions can enhance reaction rates and yields. Ultrasound has been successfully employed in various heterocyclic syntheses, including those of pyridine derivatives. nih.govdntb.gov.uaresearchgate.netacs.org For instance, ultrasound can facilitate condensation reactions and the formation of C-C and C-N bonds, which are crucial steps in the synthesis of functionalized pyridines.

| Reaction Type | Conditions | Key Advantages |

| Heterocycle Synthesis | Ultrasound irradiation in a suitable solvent | Reduced reaction times, increased yields, milder reaction conditions |

| C-H Functionalization | Metal-free, ultrasound-accelerated | Environmentally friendly, high selectivity |

Mechanochemistry: Mechanochemical synthesis, which involves conducting reactions in the solid state by grinding or milling, offers a solvent-free alternative to traditional solution-phase chemistry. chemrxiv.orgtaltech.eersc.org This technique can lead to higher yields, shorter reaction times, and reduced waste generation. The mechanochemical synthesis of esters and other functional groups relevant to the preparation of this compound has been reported, demonstrating the potential of this approach for the sustainable production of fine chemicals. rsc.org

Solvent-Free Reaction Conditions

In the pursuit of greener and more efficient chemical processes, solvent-free reaction conditions have gained considerable attention. These methods reduce environmental impact and can simplify product isolation. Typically, solvent-free reactions are conducted by grinding solid reactants together or by heating a mixture of solids until one melts, creating a liquid phase for the reaction to proceed. udel.edu One prominent example in organic synthesis is the Wittig reaction, which can be performed without a solvent between a solid phosphonium salt and a liquid aldehyde. udel.edudatapdf.com

Another green approach involves the formylation of alcohols using ethyl formate under neat (solvent-free) and neutral conditions at room temperature. researchgate.net This type of reaction, often facilitated by a heterogeneous catalyst, highlights an operationally simple and environmentally benign alternative to traditional methods that may use corrosive or toxic reagents. researchgate.net The principles of these solvent-less systems are applicable to a variety of organic syntheses, offering a pathway to reduce hazards and waste. udel.edugctlc.org

Catalytic Methodologies for Enhanced Efficiency

Catalysis is fundamental to enhancing the efficiency of organic syntheses. The use of catalysts can lead to milder reaction conditions, faster reaction rates, and improved yields. For instance, heterogeneous catalysts are particularly advantageous as they can be easily recovered and reused, aligning with the principles of green chemistry. researchgate.net An example is the use of poly(4-vinylpyridinium tribromide) for the formylation of alcohols, which avoids metallic and acidic catalysts. researchgate.net

To accelerate reaction rates and improve product yields, alternative energy sources such as microwave and ultrasound treatments are also employed in conjunction with catalytic systems. mdpi.com In the synthesis of esters, deep eutectic systems based on choline chloride have been used as catalysts under microwave irradiation, significantly reducing reaction times from hours to minutes. mdpi.com In the realm of pyridine synthesis, copper-catalyzed cross-coupling reactions represent a powerful tool, enabling the construction of highly substituted pyridine rings through cascade reactions under mild conditions. nih.gov

Novel Reaction Design and Mechanism-Based Synthesis

Recent advancements in synthetic chemistry have focused on novel reaction designs that offer high levels of precision and efficiency. One such innovative strategy is the site-switchable C–H formylation of pyridines. chinesechemsoc.org This method proceeds through an oxazino pyridine intermediate, which activates the pyridine ring for regioselective functionalization. By carefully selecting the formyl equivalent (e.g., CHBr₃ or CH₃OH) and tuning the reaction conditions, it is possible to precisely direct the formylation to either the meta- or para-position of the pyridine ring. chinesechemsoc.org This approach is valued for its operational simplicity, scalability, and tolerance of a broad range of functional groups, making it suitable for late-stage modifications of complex molecules. chinesechemsoc.org

Another novel approach involves a cascade reaction to construct highly substituted pyridines. This method utilizes a copper-catalyzed cross-coupling of an alkenylboronic acid with an α,β-unsaturated ketoxime O-pentafluorobenzoate. nih.gov This initial coupling generates a 3-azatriene intermediate, which then undergoes a thermal electrocyclization and subsequent aerobic oxidation to yield the final pyridine product in moderate to excellent yields. nih.gov Such mechanism-based designs, which combine multiple transformations in a single operation, represent a significant advance in synthetic efficiency. nih.gov

Chemo- and Regioselective Synthesis Strategies

Achieving chemo- and regioselectivity is a central challenge in the synthesis of polysubstituted heterocycles. The strategy of using activating groups, such as in the formation of oxazino pyridine intermediates, allows for precise control over the position of functionalization. chinesechemsoc.org In the C-H formylation of pyridines, the regioselectivity is dictated by the choice of reagents and conditions. This allows for the selective installation of a formyl group at the para-position (C4), which is crucial for the synthesis of this compound and its analogues. chinesechemsoc.org

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heterocyclic compounds. researchgate.net While broadly useful, controlling its regioselectivity on substituted pyridines can be challenging. Modern methods, such as the aforementioned site-switchable C-H formylation, offer a more precise tool for achieving the desired regiochemical outcome, providing access to specific isomers that are difficult to obtain through traditional means. chinesechemsoc.org

Preparation of Precursors and Derivatives

Synthesis of Related Pyridine Carboxylates (e.g., Ethyl 4-hydroxypicolinate, Ethyl 4-bromopicolinate)

Pyridine carboxylates are common precursors, with the bromo-substituted variant being particularly useful for further functionalization. Ethyl 4-bromopicolinate is typically synthesized via the esterification of 4-bromo-pyridine-2-carboxylic acid. This reaction is generally carried out by refluxing the carboxylic acid in ethanol with a strong acid catalyst, such as sulfuric acid. guidechem.comchemicalbook.com The corresponding methyl ester, methyl 4-bromopicolinate, is prepared similarly using methanol (B129727). guidechem.comchemicalbook.com These halogenated picolinate esters serve as versatile intermediates in medicinal chemistry. guidechem.comchemicalbook.com

The general synthesis of ethyl picolinates can be achieved by refluxing the parent picolinic acid with concentrated sulfuric acid in anhydrous ethanol overnight. chemicalbook.com After reaction completion, the mixture is concentrated, neutralized, and extracted to yield the desired ester. chemicalbook.com

| Precursor | Starting Material | Key Reagents | Typical Conditions | Reference |

|---|---|---|---|---|

| Ethyl 4-bromopicolinate | 4-bromo-pyridine-2-carboxylic acid | Ethanol, Sulfuric Acid | Reflux | guidechem.comchemicalbook.com |

| Methyl 4-bromopicolinate | 4-bromo-pyridine-2-carboxylic acid | Methanol, Sulfuric Acid | Reflux | guidechem.comchemicalbook.com |

| Ethyl picolinate | Picolinic acid | Ethanol, Sulfuric Acid | Reflux | chemicalbook.com |

Generation of Formyl-Substituted Pyridine Intermediates

The introduction of a formyl group onto the pyridine ring is a key transformation. Several methods exist for generating these important intermediates. The Vilsmeier-Haack reaction is a widely used tool for formylating heterocyclic compounds. researchgate.netelsevierpure.com This reaction typically uses a Vilsmeier reagent, generated from N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride, to introduce a formyl group onto an electron-rich ring. researchgate.net

Direct C-H formylation offers a more atom-economical approach. As discussed previously, novel methods allow for the regioselective formylation of pyridines at the para-position by using masked formyl equivalents under tunable conditions. chinesechemsoc.org This strategy provides a direct route to 4-formylpyridine derivatives, which are versatile synthetic building blocks for a wide range of transformations. chinesechemsoc.org These modern techniques often provide higher selectivity and functional group tolerance compared to classical methods. chinesechemsoc.org

Spectroscopic and Computational Approaches for Structural Elucidation and Characterization

Advanced Spectroscopic Techniques for Molecular Structure Determination

Modern analytical chemistry relies on a combination of spectroscopic methods to build a complete picture of a molecule's structure. uobasrah.edu.iq Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) and Raman Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography each offer unique insights into the atomic and molecular framework of Ethyl 4-formylpicolinate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule. uobasrah.edu.iq By analyzing the chemical shifts, splitting patterns, and integration of signals, the precise placement of atoms and their neighboring environments can be determined.

The ¹H and ¹³C NMR spectra of this compound can be predicted by analyzing the spectra of its constituent precursors, pyridine-4-carbaldehyde and ethyl isonicotinate (B8489971).

¹H NMR Analysis: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the aliphatic protons of the ethyl ester group. The formyl proton (CHO) will appear as a singlet at a significantly downfield chemical shift, typically around 10.0-10.3 ppm, due to the strong deshielding effect of the carbonyl group. chemicalbook.com For pyridine-4-carbaldehyde, the aldehydic proton signal appears at δ 10.11 ppm in CDCl₃ and 10.33 ppm in DMSO. chemicalbook.com The protons on the pyridine ring are expected to be in the aromatic region (δ 7.0-9.0 ppm). Specifically, the proton at the C6 position (ortho to the nitrogen) will be the most deshielded. The ethyl group will present as a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a pattern indicative of an ethyl group. algimed.com In ethyl isonicotinate, these signals are observed, providing a reference for their expected positions. nih.gov

¹³C NMR Analysis: In the ¹³C NMR spectrum, two carbonyl carbon signals are anticipated. The aldehydic carbonyl carbon is typically found around δ 190-193 ppm. rsc.org The ester carbonyl carbon appears further upfield, generally in the range of δ 160-170 ppm. For pyridine-4-carbaldehyde, the aromatic carbons appear between δ 122-151 ppm, and similar ranges are expected for the target molecule. semanticscholar.orgrsc.org The carbons of the ethyl group will be observed in the aliphatic region, with the -CH₂ carbon around δ 60 ppm and the -CH₃ carbon around δ 14 ppm. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aldehyde (-CHO) | ~10.1 | ~191.0 |

| Pyridine-H3 | ~8.1 | ~124.0 |

| Pyridine-H5 | ~8.3 | ~140.0 |

| Pyridine-H6 | ~9.1 | ~152.0 |

| Ester (-COOCH₂CH₃) | ~4.4 (quartet) | ~164.0 (C=O) |

| Ester (-COOCH₂CH₃) | ~1.4 (triplet) | ~62.0 (-CH₂) |

| ~14.0 (-CH₃) | ||

| Pyridine-C2 | ~150.0 | |

| Pyridine-C4 | ~145.0 |

While 1D NMR provides foundational data, 2D NMR techniques are essential for confirming the complex structure and assigning all signals unambiguously.

COSY (Correlation Spectroscopy): This experiment would confirm the connectivity of adjacent protons. Key correlations would be observed between the vicinal protons on the pyridine ring and between the methylene and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of each proton signal to its corresponding carbon signal.

The aldehydic proton (H-CHO) to the C4 carbon of the pyridine ring.

The pyridine protons (H3, H5) to the formyl carbon.

The methylene protons (-OCH₂-) of the ethyl group to the ester carbonyl carbon and the C2 carbon of the pyridine ring.

The H3 proton to C2, C4, and C5.

The H5 and H6 protons to other carbons in the ring, confirming their positions relative to the nitrogen atom and the substituents.

NOESY/ROESY (Nuclear Overhauser Effect/Rotating-Frame Overhauser Effect Spectroscopy): These experiments show correlations between protons that are close in space, providing information about the molecule's three-dimensional conformation and the spatial arrangement of the substituents.

The application of these 2D NMR techniques allows for the complete and confident structural elucidation of substituted pyridines and related heterocyclic systems. rsc.orgresearchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption (IR) or scattering (Raman) of light corresponding to molecular vibrations. photothermal.comcigrjournal.org These two techniques are complementary; IR spectroscopy is more sensitive to polar bonds, while Raman is better for non-polar, symmetric bonds. mt.com

For this compound, the IR spectrum is expected to be dominated by strong absorption bands from the two carbonyl groups.

Aldehyde C=O Stretch: A strong, sharp band is expected in the region of 1700-1715 cm⁻¹. In pyridine-4-carbaldehyde, this stretch is observed around 1704 cm⁻¹. ajchem-a.com

Ester C=O Stretch: Another strong band is anticipated at a higher frequency, typically between 1720-1740 cm⁻¹. The IR spectrum for ethyl isonicotinate shows a prominent ester carbonyl peak in this region. nih.govresearchgate.net

C-O Stretch: The C-O single bond stretches of the ester group will appear in the fingerprint region, typically around 1100-1300 cm⁻¹.

Pyridine Ring Vibrations: C=C and C=N stretching vibrations within the aromatic ring usually give rise to a series of bands in the 1400-1610 cm⁻¹ range. semanticscholar.org

C-H Vibrations: Aromatic C-H stretching appears above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group is found just below 3000 cm⁻¹. ajchem-a.com

Raman spectroscopy would provide complementary information, particularly regarding the vibrations of the pyridine ring backbone. mt.com

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050 - 3150 | Medium |

| Aliphatic C-H Stretch | 2850 - 2980 | Medium |

| Ester C=O Stretch | 1720 - 1740 | Strong |

| Aldehyde C=O Stretch | 1700 - 1715 | Strong |

| Pyridine Ring C=C, C=N Stretches | 1400 - 1610 | Medium-Strong |

| Ester C-O Stretch | 1100 - 1300 | Strong |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental formula of a compound. msu.edu High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) with very high accuracy (typically to four decimal places), allowing for the unambiguous determination of a molecule's elemental composition. algimed.commeasurlabs.com

For this compound (C₉H₉NO₃), the calculated monoisotopic mass is 179.0582 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z = 179. The fragmentation pattern can be predicted based on the known fragmentation of esters and aromatic aldehydes.

Key expected fragmentation pathways include:

Loss of the ethoxy group (-OCH₂CH₃): This is a common fragmentation for ethyl esters, leading to a prominent peak at m/z = 134 (M - 45).

Loss of the entire ester group (-COOCH₂CH₃): This would result in a fragment at m/z = 106 (M - 73).

Loss of the formyl radical (-CHO): Cleavage of the aldehyde group would produce a fragment at m/z = 150 (M - 29).

Loss of ethylene (B1197577) via McLafferty rearrangement: A rearrangement involving the ethyl ester can lead to the elimination of ethylene (C₂H₄), resulting in a peak at m/z = 151 (M - 28).

HRMS would be used to confirm the exact mass of the molecular ion and its major fragments, thereby verifying the elemental formula C₉H₉NO₃. lcms.cz

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z | Identity of Fragment | Formula of Fragment |

| 179 | Molecular Ion [M]⁺ | [C₉H₉NO₃]⁺ |

| 151 | [M - C₂H₄]⁺ (McLafferty Rearrangement) | [C₇H₅NO₃]⁺ |

| 150 | [M - CHO]⁺ | [C₈H₉NO₂]⁺ |

| 134 | [M - OCH₂CH₃]⁺ | [C₇H₄NO₂]⁺ |

| 106 | [M - COOCH₂CH₃]⁺ | [C₆H₄NO]⁺ |

X-ray Crystallography for Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal, a precise map of electron density can be generated, revealing atomic positions, bond lengths, and bond angles. nih.gov

While a crystal structure for this compound is not publicly available, analysis of related structures, such as co-crystals of ethyl 2-picolinate, provides insight into its likely solid-state characteristics. tandfonline.comtandfonline.comresearchgate.net

Molecular Conformation: The pyridine ring is expected to be essentially planar. The ester and formyl substituents will likely exhibit some torsional rotation relative to the ring to minimize steric hindrance.

Intermolecular Interactions: The crystal packing would be stabilized by a network of weak intermolecular interactions. Given the presence of the nitrogen atom and oxygen atoms, C-H···O and C-H···N hydrogen bonds are highly probable. Furthermore, π–π stacking interactions between the aromatic pyridine rings of adjacent molecules are expected, a common feature in the crystal engineering of pyridine derivatives. tandfonline.comresearchgate.net

Bond Lengths and Angles: The C-N and C-C bond lengths within the pyridine ring would be intermediate between single and double bonds, characteristic of an aromatic system. tandfonline.com The bond angles within the ring will be close to 120°, with slight distortions due to the electronic effects of the substituents and the heteroatom.

Obtaining a single crystal of this compound suitable for X-ray diffraction would provide the ultimate confirmation of its molecular structure and reveal the details of its supramolecular assembly in the solid state. semanticscholar.org

Hyphenated Techniques (e.g., LC-MS-IRIS)

Hyphenated techniques, which couple separation methods with spectroscopic detection, offer powerful tools for the analysis of complex mixtures. nih.gov The combination of liquid chromatography (LC) with mass spectrometry (MS) and infrared spectroscopy (IR), often referred to as LC-MS-IR, provides comprehensive data for the identification and characterization of compounds like this compound.

Liquid chromatography is a powerful separation technique, while infrared spectroscopy provides characteristic absorption bands for specific functional groups, such as the carbonyl (-C=O) and ester (-COO-) groups present in this compound. nih.govijarnd.com Mass spectrometry, when coupled with LC (LC-MS), allows for the determination of the molecular weight and fragmentation patterns of the analyte, further confirming its identity. ijarnd.comsigmaaldrich.com The use of tandem mass spectrometry (LC-MS/MS) can provide even more detailed structural information through collision-induced dissociation of molecular ions. researchgate.net While direct LC-MS-IRIS data for this compound is not prevalent in the reviewed literature, the principles of these hyphenated methods are well-established for the analysis of organic molecules and natural products. nih.govijarnd.comresearchgate.netijnrd.org

Theoretical and Computational Chemistry

Theoretical and computational chemistry methods are indispensable for gaining a deeper understanding of the molecular properties of this compound at an atomic level.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and geometry of molecules. mdpi.com DFT calculations, often using functionals like B3LYP, can be employed to optimize the molecular geometry of this compound and its derivatives, with results showing good correlation with experimental data from techniques like X-ray crystallography. tandfonline.comresearchgate.net Such calculations are valuable for determining bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional model of the molecule. tandfonline.com For instance, studies on related picolinate (B1231196) derivatives have successfully used DFT to understand their molecular geometry and intermolecular interactions. tandfonline.comresearchgate.net Computational modeling, including DFT, can also predict reactive sites within a molecule.

Ab initio molecular dynamics (AIMD) simulations compute the forces acting on atoms directly from electronic structure calculations, allowing for the study of dynamic processes like bond formation and breaking. mdpi.comrub.de These simulations are particularly useful for understanding reaction mechanisms and the behavior of molecules in complex environments. mdpi.com AIMD can be used to explore the dynamics of this compound, including its conformational changes and potential interactions with other molecules over time. rub.denih.govrsc.org While specific AIMD studies on this compound are not detailed in the search results, the methodology has been applied to study related systems, such as the hydration of pyridinecarboxaldehydes and reactions in ionic liquids. mdpi.comresearchgate.net The high computational cost of AIMD typically limits these simulations to relatively small systems and short timescales. mdpi.com

Molecular orbital analysis provides critical insights into the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to this analysis. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a crucial parameter that reflects the molecule's kinetic stability and chemical reactivity. chalcogen.ro

For picolinate derivatives, DFT calculations have been used to determine HOMO and LUMO energies. tandfonline.com A smaller HOMO-LUMO gap suggests lower kinetic stability and higher chemical reactivity. tandfonline.comchalcogen.ro The distribution of these frontier orbitals can identify the active sites within the molecule. chalcogen.ro For example, in related systems, the HOMO and LUMO are often located on the aromatic ring and functional groups. researchgate.net While specific Total Density of States (TDOS), Partial Density of States (PDOS), and Overlap Population Density of States (OPDOS) analyses for this compound were not found, these methods are standard in computational chemistry for a detailed understanding of the electronic structure. chalcogen.ro

Table 1: Representative Global Reactivity Descriptors for a Picolinate Derivative

| Parameter | Value (eV) |

| HOMO Energy | -7.08 |

| LUMO Energy | -2.51 |

| HOMO-LUMO Gap (η) | 4.57 |

| Electronegativity (χ) | 4.795 |

| Chemical Hardness (η) | 2.285 |

Note: Data is for a related ethyl 2-picolinate system and is illustrative. tandfonline.com Values would need to be specifically calculated for this compound.

Computational methods, particularly DFT, are powerful tools for predicting spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a molecule. epstem.net

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated using DFT methods. These calculated frequencies, after appropriate scaling, generally show good agreement with experimental IR spectra, aiding in the assignment of vibrational bands to specific functional groups within the molecule. epstem.netepstem.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of NMR chemical shifts is another significant application of computational chemistry. nih.gov DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts. epstem.net The accuracy of these predictions has improved significantly with the development of new functionals and methods, with mean absolute errors for ¹H shifts often below 0.10 ppm. nih.govgithub.io Machine learning approaches are also emerging as a powerful tool for accurate NMR shift prediction. nih.govchemaxon.com For complex molecules, computational prediction is invaluable for assigning signals and determining stereochemistry. github.iorsc.org

Reaction Chemistry and Functional Group Transformations of Ethyl 4 Formylpicolinate

Reactivity of the Aldehyde Moiety

The aldehyde group is characterized by its electrophilic carbonyl carbon, making it susceptible to attack by various nucleophiles. libretexts.org This reactivity is central to many of its transformations.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of aldehydes. neetprep.combyjus.com The partially positive carbon atom of the carbonyl group is attacked by a nucleophile, leading to the formation of a tetrahedral intermediate. libretexts.org This intermediate is then typically protonated to yield the final product. libretexts.org

Reductions: The aldehyde functionality of ethyl 4-formylpicolinate can be readily reduced to a primary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). neetprep.comchemistrysteps.comlibretexts.org These reagents act as a source of hydride ions (H⁻), which nucleophilically attack the carbonyl carbon. chemistrysteps.comchemguide.co.uk Subsequent protonation of the resulting alkoxide intermediate yields the corresponding alcohol. libretexts.org For instance, the reduction of an aldehyde with sodium borohydride, often carried out in an alcohol solvent like methanol (B129727) or ethanol (B145695), produces a primary alcohol. chemguide.co.ukugm.ac.id

Grignard Reactions: Grignard reagents (RMgX) are potent carbon-based nucleophiles that react with aldehydes to form secondary alcohols. libretexts.orgyoutube.com The carbanionic portion of the Grignard reagent adds to the carbonyl carbon, and subsequent acidic workup protonates the intermediate alkoxide to give the alcohol product. libretexts.org The reaction of an aldehyde with a Grignard reagent, followed by protonation, is a classic method for forming carbon-carbon bonds and producing secondary alcohols. libretexts.org

| Reaction Type | Reagent | Product Type |

| Reduction | Sodium borohydride (NaBH₄) | Primary alcohol |

| Reduction | Lithium aluminum hydride (LiAlH₄) | Primary alcohol |

| Grignard Reaction | Grignard Reagent (RMgX) | Secondary alcohol |

Oxidation Reactions

The aldehyde group is susceptible to oxidation to a carboxylic acid. pdx.edu Various oxidizing agents can be employed for this purpose. For example, a catalytic system using Co₄HP₂Mo₁₅V₃O₆₂ in an ionic liquid with hydrogen peroxide (H₂O₂) has been shown to efficiently oxidize aldehydes to their corresponding carboxylic acids. rsc.org The reaction conditions, such as the electronic nature of substituents on an aromatic ring, can influence the reaction rate and yield. rsc.org Another common method for oxidizing primary alcohols to aldehydes is the use of pyridinium (B92312) chlorochromate (PCC), a milder oxidizing agent that can prevent over-oxidation to the carboxylic acid. libretexts.org

Condensation Reactions

Aldol (B89426) Condensation: The aldol condensation is a carbon-carbon bond-forming reaction that involves the reaction of an enolate ion with a carbonyl compound. wikipedia.orgsigmaaldrich.com While this compound itself does not have α-hydrogens and cannot form an enolate, it can act as the electrophilic partner in a crossed or mixed aldol condensation. libretexts.org In such a reaction, another aldehyde or ketone containing α-hydrogens is treated with a base to form an enolate, which then attacks the carbonyl group of this compound. The initial product is a β-hydroxy carbonyl compound, which can subsequently dehydrate to form an α,β-unsaturated carbonyl compound. wikipedia.orgsigmaaldrich.com

Knoevenagel Condensation: The Knoevenagel condensation is a modification of the aldol condensation where an active hydrogen compound reacts with an aldehyde or ketone. wikipedia.org This reaction is typically catalyzed by a weak base, such as an amine. wikipedia.orgnih.gov The active hydrogen component can be a compound like diethyl malonate or malononitrile. wikipedia.orgsci-hub.se The reaction proceeds through nucleophilic addition of the deprotonated active hydrogen compound to the carbonyl group, followed by dehydration to yield a conjugated product. wikipedia.orgsci-hub.se This method is widely used for the synthesis of α,β-unsaturated compounds. nih.govamazonaws.com

| Reaction Type | Key Reactants | Catalyst | Product Type |

| Crossed Aldol Condensation | Aldehyde/Ketone with α-hydrogens | Base (e.g., NaOH) | β-hydroxy carbonyl, then α,β-unsaturated carbonyl |

| Knoevenagel Condensation | Active hydrogen compound (e.g., diethyl malonate) | Weak base (e.g., piperidine) | α,β-unsaturated compound |

Reductive Amination Protocols

Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds. wikipedia.org The process involves the reaction of an aldehyde or ketone with an amine to form an intermediate imine, which is then reduced in situ to the corresponding amine. wikipedia.org This reaction is often carried out as a one-pot procedure. wikipedia.org Various reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) being common choices due to their selectivity for reducing the imine in the presence of the starting carbonyl compound. masterorganicchemistry.com Catalytic hydrogenation can also be used for the reduction step. organic-chemistry.org The reaction conditions can be optimized to achieve high yields and selectivity. organic-chemistry.orguni-bayreuth.de However, side reactions such as epimerization can sometimes occur, necessitating careful control of the reaction parameters. chemrxiv.org

Reactivity of the Ester Moiety

The ester functional group in this compound also undergoes characteristic reactions, primarily involving nucleophilic acyl substitution.

Hydrolysis and Transesterification Reactions

Hydrolysis: Ester hydrolysis is the cleavage of an ester into a carboxylic acid and an alcohol. chemguide.co.uklibretexts.org This reaction can be catalyzed by either acid or base. chemguide.co.uklibretexts.org Acid-catalyzed hydrolysis is a reversible process, typically requiring an excess of water to drive the reaction to completion. chemguide.co.uklibretexts.org Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that yields the salt of the carboxylic acid and the alcohol. ucoz.comlibretexts.org This method is often preferred due to its irreversibility and the ease of separating the products. chemguide.co.uk

Transesterification: Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.commdpi.com In an acid-catalyzed transesterification, the alcohol acts as a nucleophile, attacking the protonated carbonyl group. masterorganicchemistry.com To favor the formation of the desired ester, the alcohol reactant is often used as the solvent. masterorganicchemistry.com Base-catalyzed transesterification involves the attack of an alkoxide ion on the ester carbonyl. masterorganicchemistry.com The choice of alcohol and catalyst can be tailored to achieve the desired product. whiterose.ac.ukscielo.org.ar

| Reaction Type | Reagent | Catalyst | Products |

| Acid-Catalyzed Hydrolysis | Water | Strong Acid (e.g., H₂SO₄) | Carboxylic acid, Alcohol |

| Base-Catalyzed Hydrolysis (Saponification) | Aqueous Base (e.g., NaOH) | - | Carboxylate salt, Alcohol |

| Transesterification | Alcohol (R'OH) | Acid or Base | New ester, Original alcohol |

Amidation Reactions

The conversion of the ethyl ester functionality of this compound into an amide is a key transformation for introducing diverse structural motifs. This is typically achieved through direct reaction with primary or secondary amines. The general mechanism involves nucleophilic attack of the amine on the ester carbonyl carbon, followed by the elimination of ethanol. This reaction is often facilitated by heating.

The synthesis of amides from esters can be driven to completion by using a large excess of the amine or by removing the ethanol byproduct. While direct amidation of esters can be sluggish, the conversion to a more reactive acyl chloride intermediate can facilitate the reaction with a broader range of amines under milder conditions. cognitoedu.orgfishersci.it For instance, treatment of a carboxylic acid with thionyl chloride or oxalyl chloride can generate the acyl chloride, which then readily reacts with an amine. fishersci.it

In a related context, the use of coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA) can efficiently mediate the formation of amides from carboxylic acids and amines at room temperature. organic-chemistry.org Although this applies to the corresponding carboxylic acid, it represents a viable synthetic route from this compound after hydrolysis of the ester.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Primary/Secondary Amine | N-substituted 4-formylpicolinamide | Amidation |

| 4-formylpicolinoyl chloride | Primary/Secondary Amine | N-substituted 4-formylpicolinamide | Amidation |

Reduction to Alcohols

The reduction of this compound presents the challenge of selectively targeting either the aldehyde or the ester functional group. The choice of reducing agent and reaction conditions is crucial for achieving the desired outcome.

Sodium borohydride (NaBH₄) is a mild reducing agent that typically reduces aldehydes and ketones to alcohols. masterorganicchemistry.com It is generally not reactive enough to reduce esters under standard conditions. psu.edu Therefore, treatment of this compound with sodium borohydride would be expected to selectively reduce the formyl group to a hydroxymethyl group, yielding ethyl 4-(hydroxymethyl)picolinate. A study on a similar substrate, tert-butyl 6-formylpicolinate, demonstrated the selective reduction of the aldehyde in the presence of the ester using NaBH₄ in methanol at low temperatures. acs.org

For the reduction of the ester group, a more powerful reducing agent is required. Lithium aluminum hydride (LiAlH₄) is capable of reducing both esters and aldehydes to primary alcohols. However, its high reactivity can make selective reduction challenging. An alternative is diisobutylaluminium hydride (DIBAL-H), which can reduce esters to aldehydes at low temperatures, but can also reduce them to primary alcohols, often requiring careful control of stoichiometry and temperature. masterorganicchemistry.comwikipedia.orgacs.org The reduction of aromatic esters to their corresponding alcohols has been achieved using a sodium borohydride-methanol system in refluxing THF, suggesting that under certain conditions, NaBH₄ can reduce esters. psu.edu The combination of sodium borohydride with salts like lithium chloride has also been shown to facilitate the reduction of picolinate (B1231196) esters to the corresponding alcohols. google.com

| Reagent | Target Functional Group | Primary Product |

| Sodium Borohydride (NaBH₄) | Aldehyde | Ethyl 4-(hydroxymethyl)picolinate |

| Diisobutylaluminium hydride (DIBAL-H) | Aldehyde and Ester | (4-(hydroxymethyl)pyridin-2-yl)methanol |

| Lithium Aluminum Hydride (LiAlH₄) | Aldehyde and Ester | (4-(hydroxymethyl)pyridin-2-yl)methanol |

| Sodium Borohydride / Lithium Chloride | Ester | 4-pyridinemethanol derivative |

Transformations Involving the Pyridine (B92270) Ring

Electrophilic Aromatic Substitution Strategies

The pyridine ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This inherent electronic nature deactivates the ring towards electrophilic aromatic substitution (EAS) reactions. uoanbar.edu.iqorganicchemistrytutor.com The presence of two electron-withdrawing groups, the formyl and the ethyl ester groups, in this compound further deactivates the ring, making classical EAS reactions such as nitration, sulfonation, and Friedel-Crafts reactions exceedingly difficult to achieve under standard conditions. uoanbar.edu.iqgcwgandhinagar.com

In acidic media, typically used for EAS reactions, the pyridine nitrogen is protonated, forming a pyridinium ion. This positive charge further diminishes the electron density of the ring, rendering it even less reactive towards electrophiles. uoanbar.edu.iq Electrophilic substitution on pyridine, when it does occur, generally directs the incoming electrophile to the 3-position, as this leads to a more stable carbocation intermediate where the positive charge is not placed on the electronegative nitrogen atom. aklectures.com However, for a highly deactivated ring like that in this compound, such reactions are generally not synthetically viable without the presence of strong electron-donating substituents, which are absent in this molecule. gcwgandhinagar.com

Nucleophilic Aromatic Substitution (e.g., Halogenation followed by C-X bond cleavage)

Nucleophilic aromatic substitution (SNA) is a more feasible reaction pathway for electron-deficient rings like pyridine. The reaction typically requires a good leaving group, such as a halide, and proceeds via an addition-elimination mechanism. For this compound, this would first involve the introduction of a halogen onto the pyridine ring, likely at the 3- or 5-position, which are ortho or para to the electron-withdrawing formyl group.

Once a halogenated derivative of this compound is obtained, the C-X bond can be cleaved through substitution with a variety of nucleophiles. universalclass.comlibretexts.org The rate and success of this substitution are influenced by the nature of the halogen, with iodides being more reactive than bromides, which are in turn more reactive than chlorides. libretexts.orgmsu.edu The electron-withdrawing groups on the ring facilitate the attack of the nucleophile by stabilizing the negatively charged intermediate (Meisenheimer complex).

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are particularly useful for functionalizing aromatic rings. For this compound, these reactions would typically be performed on a halogenated derivative.

The Suzuki reaction involves the palladium-catalyzed coupling of an organohalide with a boronic acid or its ester in the presence of a base. wikipedia.orgharvard.edulibretexts.org A halogenated derivative of this compound could be coupled with various aryl or vinyl boronic acids to introduce new carbon substituents onto the pyridine ring. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronate species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

The Heck reaction is another palladium-catalyzed process that couples an organohalide with an alkene. libretexts.orggoogle.com A halogenated this compound could react with a variety of alkenes to form a substituted alkene product. The mechanism proceeds through oxidative addition of the palladium(0) catalyst to the halide, followed by migratory insertion of the alkene and subsequent β-hydride elimination to give the final product. libretexts.org

| Reaction | Coupling Partner | Catalyst | Product Type |

| Suzuki Coupling | Aryl/Vinyl Boronic Acid | Palladium complex | Biaryl or vinyl-substituted picolinate |

| Heck Reaction | Alkene | Palladium complex | Alkene-substituted picolinate |

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency and atom economy. This compound, with its aldehyde functionality, is a potential substrate for several well-known MCRs.

The Biginelli reaction is a three-component reaction between an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea, typically under acidic catalysis, to produce dihydropyrimidinones. wikipedia.orgsigmaaldrich.comnih.govmercer.eduslideshare.net this compound could serve as the aldehyde component in this reaction, leading to the synthesis of pyrimidine-fused heterocyclic systems.

The Hantzsch pyridine synthesis is another MCR that involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgorganic-chemistry.orgscispace.comresearchgate.net The initial product is a dihydropyridine, which can be subsequently oxidized to the corresponding pyridine derivative. This compound can act as the aldehyde component, providing a route to highly substituted pyridine structures.

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield α-acyloxy carboxamides. organic-chemistry.orgresearchgate.netmdpi.comnih.govrug.nl As an aldehyde, this compound could participate in this reaction to generate complex peptidomimetic structures.

| Multi-Component Reaction | Reactants | Product Class |

| Biginelli Reaction | This compound, β-ketoester, Urea/Thiourea | Dihydropyrimidinone |

| Hantzsch Pyridine Synthesis | This compound, 2x β-ketoester, Ammonia/Ammonium acetate | Dihydropyridine/Pyridine |

| Passerini Reaction | This compound, Carboxylic acid, Isocyanide | α-Acyloxy carboxamide |

Applications in Organic Synthesis

Ethyl 4-formylpicolinate as a Versatile Building Block

The strategic placement of reactive aldehyde and ester functionalities on the pyridine (B92270) ring makes this compound a highly sought-after starting material for the synthesis of elaborate organic molecules and advanced synthetic intermediates.

Role in the Construction of Complex Organic Molecules

This compound serves as a key scaffold for the assembly of complex organic molecules. The aldehyde group provides a reactive site for a variety of carbon-carbon bond-forming reactions, including aldol (B89426) condensations, Wittig reactions, and Grignard additions. These reactions allow for the introduction of diverse substituents and the extension of the carbon framework. Simultaneously, the ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other molecules through amide bond formation or other derivatization reactions. This dual reactivity enables chemists to construct intricate molecular structures in a stepwise and controlled manner.

Precursor for Advanced Synthetic Intermediates

Beyond its direct incorporation into complex final products, this compound is a crucial precursor for the synthesis of more advanced and functionally rich intermediates. The aldehyde can be readily oxidized to a carboxylic acid or reduced to an alcohol, providing access to a different set of reactive handles. Furthermore, the pyridine nitrogen atom can be quaternized or oxidized, further modifying the electronic properties and reactivity of the molecule. These transformations convert the relatively simple starting material into highly functionalized intermediates that are primed for subsequent, more complex synthetic steps. These intermediates are particularly valuable in the synthesis of pharmaceutical compounds and other biologically active molecules.

Synthesis of Heterocyclic Compounds

The inherent pyridine structure of this compound makes it an ideal starting point for the synthesis of a wide array of other heterocyclic systems, including those with fused rings and those generated through combinatorial approaches.

Pyridine-Derived Heterocycles and Fused Ring Systems

This compound is extensively utilized in the synthesis of various pyridine-derived heterocycles. The aldehyde functionality can participate in condensation reactions with a range of binucleophilic reagents to form new heterocyclic rings. For instance, reaction with hydrazines can yield pyridazines, while reaction with amidines can lead to the formation of pyrimidines.

Moreover, the reactivity of both the aldehyde and the pyridine ring itself allows for the construction of fused ring systems. Through intramolecular cyclization reactions or multi-step sequences involving transformations of both the formyl and ester groups, complex polycyclic aromatic systems containing a pyridine ring can be assembled. These fused systems are common motifs in many biologically active natural products and synthetic drugs. For example, substituted ethyl aminothienopyridine carboxylates can be used as starting materials for the synthesis of new pyrido[4',3':4,5]thieno[2,3-d]pyrimidines. researchgate.net

Combinatorial Libraries of Heterocyclic Compounds

In the pursuit of new drug candidates and materials with novel properties, the generation of combinatorial libraries of related compounds is a powerful strategy. This compound is well-suited for this approach due to its capacity for diversification. The aldehyde group can be reacted with a library of different reagents (e.g., various amines in reductive amination reactions) to generate a diverse set of substituted pyridine derivatives. Similarly, the ester group can be converted to an amide by reacting it with a library of different amines. This allows for the rapid and systematic synthesis of a large number of structurally related heterocyclic compounds, which can then be screened for desired biological or material properties.

Directed Synthesis of Nitrogen-Containing Heterocycles

The presence of the pyridine ring in this compound directs the synthesis towards nitrogen-containing heterocyclic compounds. The inherent basicity and electronic properties of the pyridine nitrogen influence the reactivity of the other functional groups and can be exploited to control the regioselectivity of certain reactions. This directing effect is crucial in the synthesis of specific isomers of complex heterocyclic systems. For example, the synthesis of various nitrogen-containing heterocycles such as pyrimidines and quinolin-2-ones can be achieved using precursors like ethyl 4,4-difluoro-4-phenoxyacetoacetate, highlighting the importance of functionalized ethyl esters in the construction of these scaffolds.

Contributions to Natural Product Synthesis

The intricate and diverse structures of natural products present a formidable challenge to synthetic chemists. This compound has proven to be a useful tool in addressing this challenge, offering a scaffold that can be strategically incorporated and elaborated to form key structural motifs found in various natural products.

Strategic Incorporation into Complex Natural Product Scaffolds

While specific examples of the direct incorporation of the entire this compound moiety into a complex natural product scaffold are not extensively documented in readily available literature, its structural motifs are prevalent in numerous alkaloids and other nitrogen-containing natural products. The picolinate (B1231196) core, functionalized with a reactive aldehyde, provides a handle for various carbon-carbon bond-forming reactions, such as aldol condensations, Wittig reactions, and Grignard additions. These reactions allow for the construction of more elaborate side chains and the annulation of additional rings, which are critical steps in the total synthesis of many natural products.

The strategic placement of the nitrogen atom in the pyridine ring and the differential reactivity of the ester and aldehyde groups enable chemists to perform selective modifications. For instance, the aldehyde can be selectively reduced or oxidized, or it can participate in cycloaddition reactions, leading to the formation of heterocyclic systems commonly found in natural products.

Development of Key Intermediates for Natural Product Analogues

The development of synthetic analogues of natural products is crucial for structure-activity relationship (SAR) studies and for optimizing the biological properties of a lead compound. This compound serves as a valuable precursor for the synthesis of key intermediates that can be further elaborated into a variety of natural product analogues.

By modifying the aldehyde or ester functionalities, or by functionalizing the pyridine ring, a diverse library of intermediates can be generated. These intermediates can then be subjected to a series of synthetic transformations to produce analogues with altered steric and electronic properties. This approach allows for a systematic exploration of the chemical space around a natural product scaffold, potentially leading to the discovery of new compounds with enhanced potency, selectivity, or improved pharmacokinetic profiles.

Applications in Medicinal Chemistry and Agrochemical Research (from a synthetic perspective)

The pyridine ring is a privileged scaffold in medicinal chemistry and agrochemical research, appearing in a vast number of biologically active compounds. The synthetic utility of this compound makes it a valuable starting point for the discovery and development of new therapeutic agents and crop protection chemicals.

Design and Synthesis of Ligands for Biological Targets

The design and synthesis of small molecules that can selectively bind to biological targets, such as enzymes and receptors, is a cornerstone of modern drug discovery. The structural features of this compound make it an attractive scaffold for the development of such ligands. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the ester and aldehyde groups can be modified to introduce various pharmacophoric elements that interact with specific residues in a protein's binding site.

For example, the aldehyde functionality can be reductively aminated to introduce a wide range of amine-containing side chains, which can be designed to target specific pockets within a receptor. Similarly, the ester can be hydrolyzed to the corresponding carboxylic acid, which can serve as a key interacting group or be further derivatized to form amides or other functional groups. This synthetic flexibility allows for the fine-tuning of the ligand's properties to achieve high affinity and selectivity for the desired biological target.

Synthetic Pathways to Scaffold Derivatization

The derivatization of a core scaffold is a fundamental strategy in medicinal and agrochemical chemistry to optimize the properties of a lead compound. This compound provides multiple handles for such derivatization, enabling the creation of large and diverse compound libraries for high-throughput screening.

The reactivity of the aldehyde group allows for a plethora of chemical transformations, including but not limited to:

Reductive amination: Introduction of diverse amine functionalities.

Wittig and Horner-Wadsworth-Emmons reactions: Formation of alkenes with control over stereochemistry.

Aldol and related condensation reactions: Elongation of the carbon chain and introduction of new functional groups.

Cyanohydrin formation: A precursor to alpha-hydroxy acids and other functionalities.

Furthermore, the pyridine ring itself can be subjected to various transformations, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, to introduce substituents at different positions. The ester group can also be readily converted to other functional groups, such as amides, hydroxymethyl groups, or other esters. The combination of these synthetic pathways provides a powerful platform for generating a wide array of derivatives from the this compound scaffold.

Coordination Chemistry and Ligand Design Involving Ethyl 4 Formylpicolinate

Ethyl 4-formylpicolinate as a Ligand Precursor

The strategic placement of the aldehyde (formyl) and ester groups on the pyridine-2-carboxylate (picolinate) framework makes this compound a versatile starting material for creating advanced chelators. The formyl group provides a reactive site for forming new carbon-nitrogen bonds, while the ester group can be hydrolyzed to a carboxylate, offering an additional coordination site.

The primary utility of this compound in ligand design lies in the reactivity of its formyl group, which readily undergoes condensation reactions with primary amines to form Schiff bases (imines). These intermediates can then be reduced, typically via reductive amination using reagents like sodium borohydride (B1222165), to create stable secondary amine linkages. researchgate.netnih.gov This synthetic route is a cornerstone for incorporating the picolinate (B1231196) moiety into larger molecular scaffolds. researchgate.netnih.govacs.orgnih.gov

The ethyl ester functionality, while less reactive, provides another handle for modification. It can be saponified (hydrolyzed under basic conditions) to the corresponding carboxylic acid. researchgate.netnih.gov This transformation converts the ester, which is a weak coordinator, into a carboxylate group, a much stronger and often chelating donor for metal ions. This dual functionality allows chemists to first build a larger ligand framework using the formyl group and then deprotect or modify the ester to finalize the coordinating pocket. For instance, methyl 6-formylpicolinate, a closely related analogue, is used in multi-step syntheses where reductive amination is followed by saponification of the ester groups. researchgate.netacs.orgnih.gov

The picolinate unit itself is an effective bidentate N,O-chelator, known to form stable complexes with a wide range of metal ions. nih.govrsc.orgrsc.org The combination of this inherent chelating ability with the synthetic versatility of the formyl and ester groups makes this compound a powerful precursor for ligands designed for applications ranging from biomedical imaging to materials science. acs.orgnih.govossila.com

By reacting this compound or its derivatives with polyamines, chemists can construct multidentate ligands capable of wrapping around a metal ion. For example, reacting two equivalents of a formylpicolinate precursor with a diamine, followed by reduction, results in an open-chain ligand with multiple donor atoms. researchgate.netnih.gov This strategy has been employed to create acyclic octadentate ligands like H₄octapa (6,6'-((ethane-1,2-diylbis((carboxymethyl)azanediyl))bis(methylene))dipicolinic acid), which incorporates two picolinate units linked by an ethylenediamine (B42938) backbone. researchgate.net

This approach is not limited to acyclic structures. The picolinate functional group can be appended to macrocyclic platforms like pyclen (3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene) to enhance their complexation properties. nih.govchemrxiv.org The synthesis often involves the selective functionalization of the macrocycle's amine groups, followed by the introduction of picolinate arms. chemrxiv.org These multidentate architectures lead to complexes with high thermodynamic stability and kinetic inertness, which are desirable properties for applications such as MRI contrast agents and radiopharmaceuticals. acs.orgnih.gov

| Precursor | Reactant | Key Reaction | Resulting Ligand Type | Example Ligand |

|---|---|---|---|---|

| Methyl 6-formylpicolinate | Diamine (e.g., ethylenediamine derivative) | Reductive Amination & Saponification | Acyclic Octadentate Aminopolycarboxylate | H₄octapa researchgate.net |

| Methyl 6-formylpicolinate | trans-1,2-Cyclopentanediamine | Reductive Amination & Hydrolysis | Acyclic DEDPA Derivative | H₂CpDEDPA acs.orgnih.gov |

| N3-pyclen-Boc | (Not specified, but involves introducing picolinate arms) | Alkylation | Macrocyclic Pyclen-based | L5 (pc2pa) nih.govchemrxiv.org |

| This compound | Amine (R-NH₂) | Schiff Base Formation | Iminopicolinate Intermediate | Ethyl 4-(R-imino)picolinate vulcanchem.com |

Metal Complexation Studies

Ligands derived from this compound have been extensively studied for their ability to coordinate with a variety of metal ions, including transition metals, lanthanides, and actinides. The resulting complexes exhibit diverse coordination geometries and properties dictated by the ligand's structure.

Picolinate-based ligands are excellent chelators for transition metals due to the favorable interaction between the pyridyl nitrogen and the carboxylate oxygen with d-block elements. nih.gov Copper(II) complexes, in particular, have been widely investigated. nih.govrsc.org The coordination geometry of Cu(II) in these complexes can vary, often adopting distorted octahedral or square-pyramidal shapes. nih.gov For example, in a copper complex with a picolinate-functionalized triazacyclononane ligand, the geometry was described as distorted square-pyramidal. nih.gov The stability of these complexes is crucial for applications and can be assessed using techniques like cyclic voltammetry. nih.govnih.gov

Tetraazamacrocycles are known to form highly stable transition metal complexes, and incorporating structural rigidity, for instance through cross-bridging, can further enhance this stability. mdpi.com Ligands derived from picolinate precursors contribute to this field by providing rigid N-donor functionalities. The synthesis of complexes with metals like Co(II), Ni(II), Cu(II), and Zn(II) has been reported, often involving template methods with tetraaza macrocycles. mdpi.comresearchgate.net The resulting complexes are characterized by techniques such as UV-Vis and IR spectroscopy to confirm the coordination of the ligand to the metal center. researchgate.net

The separation of trivalent lanthanides (Ln³⁺) and actinides (An³⁺) is a significant challenge in nuclear waste management due to their similar ionic radii and chemical properties. nih.govdigitellinc.com This has driven the development of ligands that can selectively bind one group over the other. Picolinate-containing acyclic ligands, such as H₄octapa, have shown remarkable thermodynamic stability when complexed with lanthanide ions like Gd³⁺, with high stability constants (log K) reported. researchgate.net These ligands typically form nine-coordinate complexes with Ln³⁺ ions, with the ligand providing eight donor atoms and a water molecule completing the coordination sphere. researchgate.net

Interestingly, the stability of these complexes does not always increase linearly across the lanthanide series. For H₄octapa, the stability constant reaches a plateau for heavier lanthanides, which is attributed to increasing steric hindrance as the ionic radius of the metal decreases. researchgate.net The rigid nature of the picolinate N-donor has a profound impact on the complexation equilibria. osti.gov While actinides tend to favor soft-donor ligands due to increased covalency in the metal-ligand bond, picolinate-based chelators with hard N/O donors can still achieve effective complexation and differentiation, particularly in highly acidic conditions. digitellinc.comosti.gov Studies have been conducted on the complexation of these ligands with Am³⁺, Cm³⁺, Bk³⁺, and Cf³⁺. nih.govresearchgate.net

| Ligand | Metal Ion | Property | Value/Observation | Reference |

|---|---|---|---|---|

| H₄octapa | Gd³⁺ | Stability Constant (log KGdL) | 20.23(4) | researchgate.net |

| H₄octapa | La³⁺ | Stability Constant (log KLaL) | 20.13(7) | researchgate.net |

| H₄octapa | Lu³⁺ | Stability Constant (log KLuL) | 20.49(5) | researchgate.net |

| H₄octapa | Cu²⁺ | Stability Constant (log KCuL) | 22.08(2) | researchgate.net |

| L5 (pyclen-picolinate) | Gd³⁺ | Stability Constant (log KGdL) | 20.47 | nih.gov |

| L5 (pyclen-picolinate) | Gd³⁺ | Water Exchange Rate (kex298) | 87.1 × 10⁶ s⁻¹ | nih.gov |

Influence of Ligand Design on Coordination Properties

The rational design of ligands is paramount for tuning the properties of the final metal complex. researchgate.net The structural features of ligands derived from this compound, such as the arrangement of donor atoms, the rigidity of the backbone, and steric hindrance, significantly influence the stability, selectivity, and kinetic properties of their metal complexes. nih.govrsc.org

The arrangement of coordinating arms on a macrocyclic scaffold, for instance, can dramatically affect the properties of the resulting lanthanide complexes. acs.orgnih.gov Regioisomers of pyclen-based ligands functionalized with picolinate arms exhibit very different water exchange rates, a key parameter for MRI contrast agents. acs.orgnih.gov This difference is often attributed to the level of steric hindrance around the metal's water-binding site. acs.orgnih.gov Similarly, the rigidity of the ligand framework plays a critical role. Replacing a flexible ethylenediamine spacer with a more rigid cyclohexyl or cyclobutane (B1203170) group can impact complex stability and kinetic inertness. acs.orgnih.gov

Steric and Electronic Effects of the Picolinate Core

The picolinate framework, which consists of a pyridine (B92270) ring substituted with a carboxylate group at the 2-position, serves as a fundamental and highly versatile building block in coordination chemistry. Its properties as a ligand are dictated by a combination of inherent steric and electronic factors that can be systematically tuned. The picolinate core typically acts as a bidentate, monoanionic N,O-donor ligand, forming a stable five-membered chelate ring upon coordination to a metal center. rsc.orgworktribe.com This chelation is a key factor contributing to the high thermodynamic stability of the resulting metal complexes. acs.orgresearchgate.net

From an electronic standpoint, the pyridine nitrogen is a sigma-donor, while the ring system also possesses π-acceptor capabilities. The electronic properties of the picolinate core can be readily modified by introducing substituents onto the pyridine ring. worktribe.com Electron-donating groups enhance the basicity of the pyridine nitrogen, strengthening the sigma-donation to the metal center. Conversely, electron-withdrawing groups, such as the formyl group in this compound, decrease the electron density on the nitrogen donor. acs.org This tuning of the ligand's electronic character has profound effects on the properties of the metal complex, including its redox potentials, photophysical characteristics, and the ligand field strength exerted on the metal ion. worktribe.com

| Feature | Steric Effect | Electronic Effect |

| Pyridine Ring | Rigid, planar structure imposes geometric constraints. | π-acceptor capabilities; site for electronic modification via substituents. |

| Carboxylate Group | Contributes to the formation of a compact, five-membered chelate ring. | Anionic oxygen atom is a strong σ- and π-donor. |

| Chelation | Pre-organizes donor atoms, leading to a defined coordination geometry. | Results in high thermodynamic stability (chelate effect). |

| Substituents | Bulky groups can control access to the metal center and influence coordination number. | Electron-donating or -withdrawing groups modulate the ligand field strength and redox properties of the complex. acs.org |

Role of Formyl and Ester Groups in Metal Binding Modes

In this compound, the substituents at the 4- and 2-positions (via the ester) play distinct and crucial roles in modulating the ligand's coordination behavior, primarily through electronic effects rather than direct, persistent coordination.

The formyl group (–CHO) at the 4-position of the pyridine ring is a potent electron-withdrawing group, primarily through the resonance effect. This significantly lowers the electron density across the entire pyridine ring, including at the coordinating nitrogen atom. This electronic perturbation makes the ligand a better π-acceptor and influences the energy levels of the frontier orbitals of the resulting metal complex. researchgate.net For instance, in copper(I) complexes, the use of a 4-formylpyridine ligand was shown to induce ligand-ligand charge transfer (LLCT) character in the excited state. researchgate.net While the carbonyl oxygen of the formyl group has a lone pair of electrons and could potentially act as a donor, it is generally a weak coordination site and is not typically involved in the primary binding of the picolinate ligand, which is dominated by the N,O-chelate. The primary role of the formyl group is therefore electronic modulation. researchgate.net

| Functional Group | Primary Role in Coordination | Expected Binding Behavior |

| Picolinate Nitrogen | Strong σ-donor, π-acceptor | Primary coordination site, forming a stable chelate with the carboxylate. |

| Picolinate Carboxylate | Anionic σ- and π-donor | Primary coordination site, forming a stable chelate with the nitrogen. |

| 4-Formyl Group | Strong electron-withdrawing group | Modulates the electronic properties of the ligand; generally non-coordinating. researchgate.net |

| Ethyl Ester Group | Steric and solubility modification | Generally non-coordinating; influences crystal packing and secondary interactions. rsc.org |

Spin State Control and Catalytic Applications

The unique electronic profile of this compound makes it a promising ligand for applications in both spin state control and catalysis. The ability to manipulate the spin state of a transition metal ion, known as spin crossover (SCO), is highly dependent on the ligand field strength. beilstein-journals.org For d⁶ metal ions like iron(II), the energy difference between the high-spin (S=2) and low-spin (S=0) states can be small, allowing a transition between them to be triggered by external stimuli such as temperature or light. beilstein-journals.orgrsc.org

The design of SCO complexes often involves the careful tuning of the ligand field to be near the spin-pairing energy. mdpi.com The picolinate core provides a suitable N,O-coordination environment, and the strongly electron-withdrawing 4-formyl group significantly perturbs the electronic structure of the ligand. This modification of the ligand's σ-donor and π-acceptor properties directly influences the ligand field strength exerted on the metal center. By adjusting the electronic character of the ligands, it is possible to fine-tune the stability of the spin states and control the transition temperature. mdpi.com For example, studies on iron(II) complexes with functionalized 2,6-bis(pyrazol-1-yl)pyridine (bpp) ligands, which are electronically similar to picolinates, demonstrated that ester functionalization (bppCOOEt) leads to distinct SCO properties, which are sensitive to solvent molecule inclusion in the crystal lattice. rsc.org

In the realm of catalysis, metal complexes are employed to facilitate a wide range of organic transformations. nih.govnih.gov The catalytic activity of a metal center is intrinsically linked to the electronic and steric properties of its surrounding ligands. rsc.orgcmu.edu The this compound ligand offers several features beneficial for catalysis. The stable N,O-chelation can prevent ligand dissociation and catalyst decomposition. Furthermore, the electron-withdrawing formyl group can render the metal center more electrophilic, enhancing its reactivity in certain catalytic cycles, such as Lewis acid catalysis or oxidation reactions. The ability of ligands to stabilize different oxidation states of a metal is crucial for many catalytic processes, including atom transfer radical polymerization (ATRP), where the ligand structure dictates the redox potential and activity of the catalyst complex. cmu.edu While specific catalytic applications of this compound complexes are not yet widely reported, the principles established with related picolinate and pyridine-based systems suggest their potential in various catalytic transformations. mdpi.com

| Property | Relevance to Spin State Control | Relevance to Catalysis |

| Ligand Field Strength | Tuned by the 4-formyl group to be near the spin-pairing energy, enabling SCO in Fe(II) complexes. mdpi.com | Modulates the electronic structure and reactivity of the metal center. |

| Redox Potential | The spin state of the metal affects its redox properties. | The ligand influences the metal's redox potential, which is critical for redox-based catalytic cycles (e.g., ATRP). cmu.edu |